molecular formula C19H19N3O6 B554648 (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid CAS No. 2440-62-2

(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid

Cat. No. B554648
CAS RN: 2440-62-2
M. Wt: 385.4 g/mol
InChI Key: KNBLWBFJHZHYFG-INIZCTEOSA-N
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Description

(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3O6 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Optical Storage

Nitrophenyl derivatives have been studied for their application in material science, specifically in reversible optical storage. For instance, the cooperative motion of polar side groups in amorphous polymers, incorporating nitrophenyl derivatives, can induce significant birefringence changes, useful for optical data storage. Such materials demonstrate the ability to photoinduce and photoerase birefringence, highlighting their potential in developing advanced optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthetic Chemistry and Medicinal Applications

In the realm of synthetic chemistry, derivatives similar to the compound are utilized in the synthesis of complex molecules with potential medicinal properties. For example, aminooxobutanoic acid derivatives have been employed in the creation of novel antibacterial agents, demonstrating the critical role these compounds play in drug discovery and development. The synthesis of α-(4-oxazolyl)amino esters, through Brønsted acid catalyzed tandem reactions, exemplifies the innovative approaches to crafting compounds with antibacterial activity, showcasing the versatility of nitrophenyl and amino acid derivatives in medicinal chemistry (Lee, Oh, & Kim, 2018).

Transition Metal Complexes

Furthermore, the study of complexes formed between similar nitrophenyl amino acid derivatives and transition metals opens new avenues in the exploration of their thermal and magnetic properties. These complexes are vital for understanding the interactions at the molecular level, potentially leading to applications in catalysis, material science, and the design of functional materials (Ferenc et al., 2017).

Mechanism of Action

Target of Action

Suc-Phe-pNA, also known as 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid, primarily targets enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin BPN’ . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions.

Mode of Action

The compound acts as a substrate for these enzymes. It undergoes enzymatic cleavage, particularly at the peptide bond, resulting in the release of 4-nitroaniline , a yellow chromophore . This cleavage and subsequent release can be measured spectrophotometrically, providing a means to monitor the activity of the target enzymes .

Biochemical Pathways

The interaction of Suc-Phe-pNA with its target enzymes influences several biochemical pathways. For instance, it’s used in the cis-trans isomerization of X-Pro peptide bonds, a process catalyzed by Peptidyl-prolyl cis/trans isomerases (PPIases) . This process is crucial in protein folding, which is fundamental to the structure and function of proteins .

Pharmacokinetics

Suc-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It’s also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) , impacting its bioavailability.

Result of Action

The enzymatic cleavage of Suc-Phe-pNA by its target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative measure of the activity of the target enzymes . Therefore, the compound serves as a valuable tool for studying enzyme kinetics and function.

Action Environment

The action of Suc-Phe-pNA is influenced by environmental factors such as pH and temperature. For instance, the compound has a shelf life of 3 years when stored desiccated at –0 °C . Moreover, the enzymatic cleavage of Suc-Phe-pNA is optimal under certain pH conditions . These factors can influence the compound’s action, efficacy, and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid involves the synthesis of two key intermediates, which are then coupled together to form the final product.", "Starting Materials": [ "4-nitroaniline", "Boc-L-glutamic acid", "Boc-L-phenylalanine", "Boc-L-alanine", "Boc-L-lysine", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "ethyl acetate", "dichloromethane", "diethyl ether", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Boc-L-glutamic acid is reacted with triethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form Boc-L-glutamic acid diethyl ester.", "Boc-L-phenylalanine is reacted with triethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form Boc-L-phenylalanine diethyl ester.", "Boc-L-alanine is reacted with triethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form Boc-L-alanine diethyl ester.", "Boc-L-lysine is reacted with triethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form Boc-L-lysine diethyl ester.", "Boc-L-glutamic acid diethyl ester is reacted with Boc-L-phenylalanine diethyl ester and Boc-L-alanine diethyl ester in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form the dipeptide intermediate.", "4-nitroaniline is reacted with acetic anhydride and triethylamine in dichloromethane to form N-(4-nitrophenyl)acetamide.", "N-(4-nitrophenyl)acetamide is reacted with the dipeptide intermediate in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form the final product, (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid.", "The final product is purified by recrystallization from ethyl acetate and diethyl ether, and characterized by NMR spectroscopy and mass spectrometry.", "The product is deprotected using hydrochloric acid in dioxane to remove the Boc protecting groups, and then neutralized with sodium bicarbonate.", "The product is purified by recrystallization from acetonitrile and characterized by NMR spectroscopy and mass spectrometry.", "The product is further purified by ion exchange chromatography using a sodium chloride gradient, and characterized by NMR spectroscopy and mass spectrometry." ] }

CAS RN

2440-62-2

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

4-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C19H19N3O6/c23-17(10-11-18(24)25)21-16(12-13-4-2-1-3-5-13)19(26)20-14-6-8-15(9-7-14)22(27)28/h1-9,16H,10-12H2,(H,20,26)(H,21,23)(H,24,25)/t16-/m0/s1

InChI Key

KNBLWBFJHZHYFG-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Other CAS RN

2440-62-2

synonyms

4-({1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-4-oxobutanoicacid; 2440-62-2; Suphepa; 4-({1-benzyl-2-[(4-nitrophenyl)amino]-2-oxoethyl}amino)-4-oxobutanoicacid; 3-({1-[(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; AC1L2TMD; AC1Q5MEY; MolPort-006-328-934; EINECS219-472-6; AR-1F5466; SBB072392; AKOS015998330; MCULE-5712584632; AM002847; LT00772286; R8086; ST50819523; 3B3-050898; (S)-4-((2-((4-Nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxobutyricacid; 3-(N-{1-[N-(4-nitrophenyl)carbamoyl]-2-phenylethyl}carbamoyl)propanoicacid; 4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoicacid; Butanoicacid,4-((2-((4-nitrophenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)-4-oxo-,(S)-

Origin of Product

United States

Q & A

Q1: What is Suphepa (Suc-Phe-pNA) and what is it primarily used for in research?

A1: Suphepa, also known as Suc-Phe-pNA or (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid, is a chromogenic substrate. It is specifically designed for the detection and quantification of chymotrypsin activity in various biological samples. [, ]

Q2: How does Suphepa interact with chymotrypsin?

A2: Suphepa acts as a substrate for chymotrypsin. The enzyme cleaves the amide bond between phenylalanine and p-nitroaniline. This cleavage releases p-nitroaniline, a yellow-colored compound that can be easily measured spectrophotometrically at 410 nm. [, ]

Q3: What are the advantages of using Suphepa over other chymotrypsin substrates?

A3: Suphepa offers several advantages:

  • High sensitivity: It allows for the detection of even small amounts of chymotrypsin activity due to the high molar absorptivity of p-nitroaniline. []
  • Specificity: Suphepa exhibits good specificity for chymotrypsin compared to other proteases, particularly when compared to substrates like Suc-Ala3-pNA or Suc-Phe-pNA. []
  • Chromogenic readout: The release of the yellow-colored p-nitroaniline enables direct and easy measurement of enzyme activity using a spectrophotometer. []

Q4: What are the typical applications of Suphepa in research?

A4: Suphepa is widely employed in various research areas, including:

  • Enzymology: Studying the kinetics, inhibition, and mechanism of chymotrypsin. [, ]
  • Biochemistry: Investigating chymotrypsin activity in biological samples like pancreatic extracts, stool samples, and cell cultures. [, , ]
  • Diagnostics: Developing and validating assays for the diagnosis of pancreatic insufficiency based on chymotrypsin activity in stool. [, ]

Q5: Can Suphepa be used to study other enzymes besides chymotrypsin?

A5: While Suphepa demonstrates high specificity for chymotrypsin, some studies show it can also be hydrolyzed by other serine proteases, albeit with lower efficiency. For instance, thermitase and subtilisin BPN' can hydrolyze Suphepa, but the kinetic parameters are significantly different from those observed with chymotrypsin. [] Researchers have also explored its use for differentiating between Lactobacillus casei and Lactobacillus plantarum. []

Q6: Are there any known inhibitors that affect the interaction between Suphepa and chymotrypsin?

A6: Yes, compounds like Z-Ala2-Phe-CH2Cl act as irreversible inhibitors of chymotrypsin and can therefore affect its interaction with Suphepa. This inhibition is significantly greater compared to the inhibition observed with Z-Phe-CH2Cl. []

Q7: Has the structure of Suphepa been modified to improve its properties as a substrate?

A7: While the provided research papers don't delve into specific structural modifications of Suphepa, they do highlight the importance of the peptide sequence for substrate recognition and binding to chymotrypsin. The presence of the phenylalanine residue adjacent to the cleavable bond is crucial for efficient chymotrypsin activity. [, ]

Q8: Are there any studies on the stability of Suphepa under different storage conditions?

A8: The provided research papers do not focus on the stability of Suphepa itself.

Q9: Have there been studies looking at the use of Suphepa in animal models or clinical trials?

A9: While the provided papers don't directly discuss clinical trials, research utilizing Suphepa in animal models, specifically dogs, has been conducted to understand the progression of pancreatitis. Researchers observed the formation of complexes between proteases and trypsin inhibitors in ascitic fluid, lymph, and plasma using BAPNA and Suphepa as substrates. []

Q10: Are there any known toxicological concerns associated with Suphepa?

A10: The provided research papers primarily focus on the application of Suphepa as an analytical reagent and for in vitro studies. Therefore, information regarding toxicological concerns is limited within these papers.

Q11: What analytical methods are commonly used to quantify Suphepa and its hydrolysis product?

A11: Spectrophotometry is the primary method used to quantify the hydrolysis of Suphepa. The release of p-nitroaniline, the yellow-colored product, is measured at 410 nm. [, ]

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